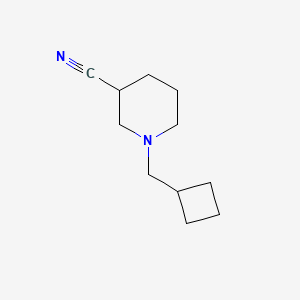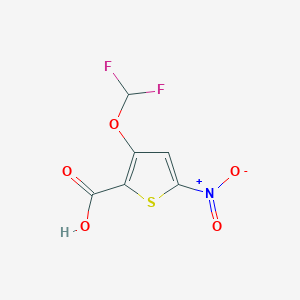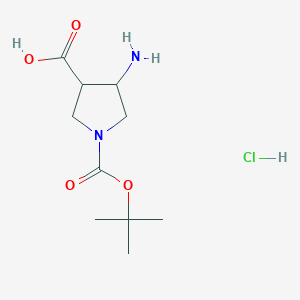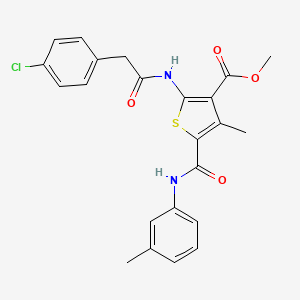![molecular formula C15H18BrNO3 B12066676 [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12066676.png)
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester: is an organic compound with significant interest in various fields of chemistry and biology. This compound features a brominated phenyl ring, an ethynyl group, and a carbamate ester, making it a versatile molecule for synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Bromination: The starting material, 2-ethynylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Ether Formation: The brominated phenol is then reacted with ethylene oxide or a similar ethylene derivative to form the ethoxy linkage.
Carbamate Formation: The resulting compound is treated with tert-butyl chloroformate and a base (such as triethylamine) to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethynyl group can be involved in oxidation reactions to form carbonyl compounds or reduction reactions to form alkenes or alkanes.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with copper co-catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Coupling: Products include substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its brominated phenyl ring and ethynyl group can act as probes in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The carbamate ester moiety is particularly interesting for developing prodrugs that release active agents in vivo.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or electronic conductivity.
Mécanisme D'action
The mechanism of action of [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethynyl group can engage in π-π interactions with aromatic systems. The carbamate ester can undergo hydrolysis to release active agents, making it useful in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
[2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in [2-(2-Bromo-4-ethynyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability. This makes it unique compared to its methyl, ethyl, and isopropyl counterparts, which may have different physical and chemical properties.
Propriétés
Formule moléculaire |
C15H18BrNO3 |
|---|---|
Poids moléculaire |
340.21 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-bromo-4-ethynylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C15H18BrNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18) |
Clé InChI |
QCXUPVKDJMNPBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Benzenamine, 3-[[(3-methylphenyl)thio]methyl]-, hydrochloride](/img/structure/B12066657.png)
![1,3-Cyclohexanedione, 5-[2-(ethylthio)propyl]-2-(1-oxopropyl)-](/img/structure/B12066662.png)


![6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate](/img/structure/B12066692.png)

